

# An In-depth Technical Guide to the Chemical Structure and Activity of Troglitazone

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## Compound of Interest

Compound Name: Troglitazone

Cat. No.: B1681588

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## Introduction

**Troglitazone**, formerly marketed under brand names like Rezulin and Noscal, was the first member of the thiazolidinedione (TZD) class of antidiabetic drugs approved for the treatment of type 2 diabetes mellitus.[1][2][3] It functions as an insulin sensitizer, primarily by decreasing insulin resistance in peripheral tissues like muscle and adipose tissue, and inhibiting hepatic gluconeogenesis.[4][5] Despite its efficacy in glycemic control, **troglitazone** was withdrawn from the market in 2000 due to a significant association with drug-induced hepatotoxicity and liver failure.[6][3] This guide provides a detailed examination of its chemical structure, mechanism of action, and the experimental protocols used for its investigation, with a focus on the relationship between its structure and both its therapeutic effects and toxicity profile.

## Chemical and Physical Properties

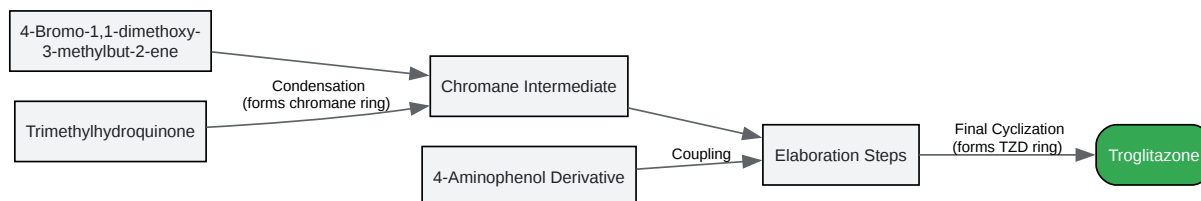
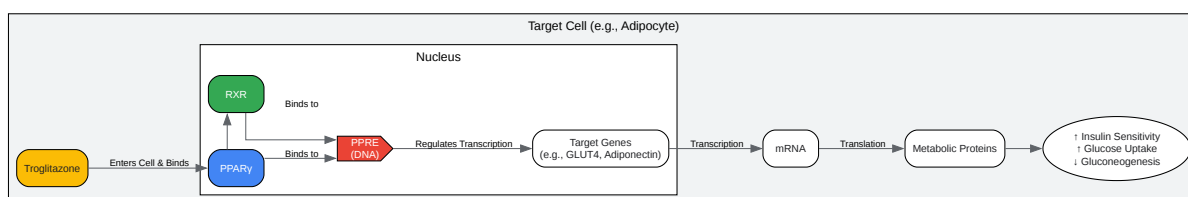
**Troglitazone** is a complex organic molecule featuring a thiazolidinedione head group and a chromane ring system.[5][7] The molecule possesses two chiral centers, resulting in four possible stereoisomers, though they exhibit similar pharmacological effects.[5][8]

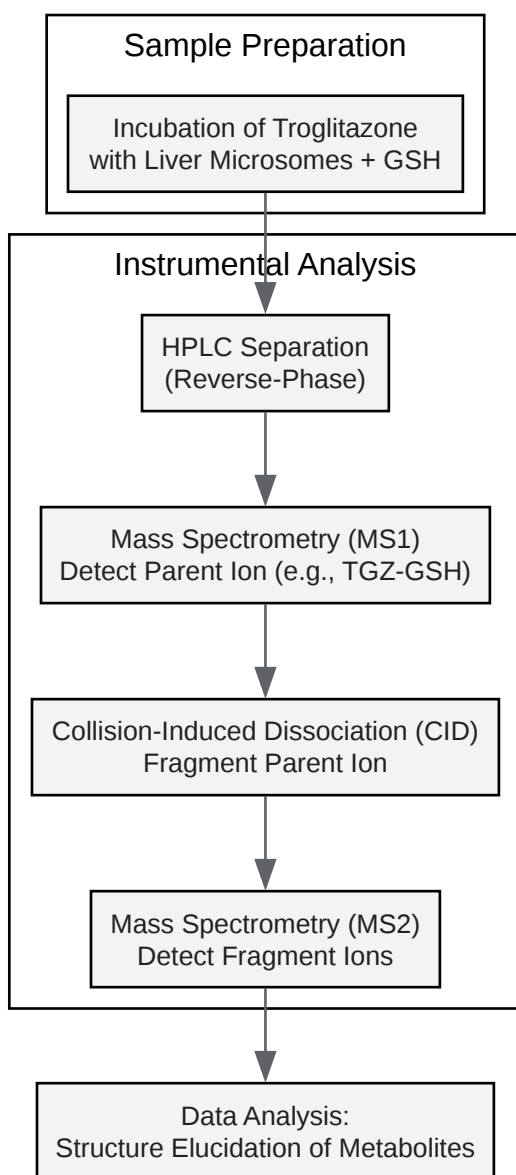
| Identifier          | Value  |
|---------------------|--|
| IUPAC Name          | (RS)-5-(4-[(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]benzyl)thiazolidine-2,4-dione[1]   |
| CAS Name            | 5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]-2,4-thiazolidinedione[9]   |
| Synonyms            | CS-045, CI-991, Rezulin, Romglizone[9][10][11]   |
| Chemical Data       | Value  |
| Molecular Formula   | C24H27NO5S[1][5][9][12]  |
| Molecular Weight    | 441.55 g/mol (or daltons)[1][5][12]  |
| Percent Composition | C 65.29%, H 6.16%, N 3.17%, O 18.12%, S 7.26%[9][12]   |
| Physical Properties | Description  |
| Appearance          | White to yellowish crystalline compound[5]   |
| Melting Point       | 184-186 °C[1][9]   |
| Solubility          | Soluble in N,N-dimethylformamide or acetone; sparingly soluble in ethyl acetate; slightly soluble in acetonitrile, anhydrous ethanol, or ether; and practically insoluble in water.[5] |

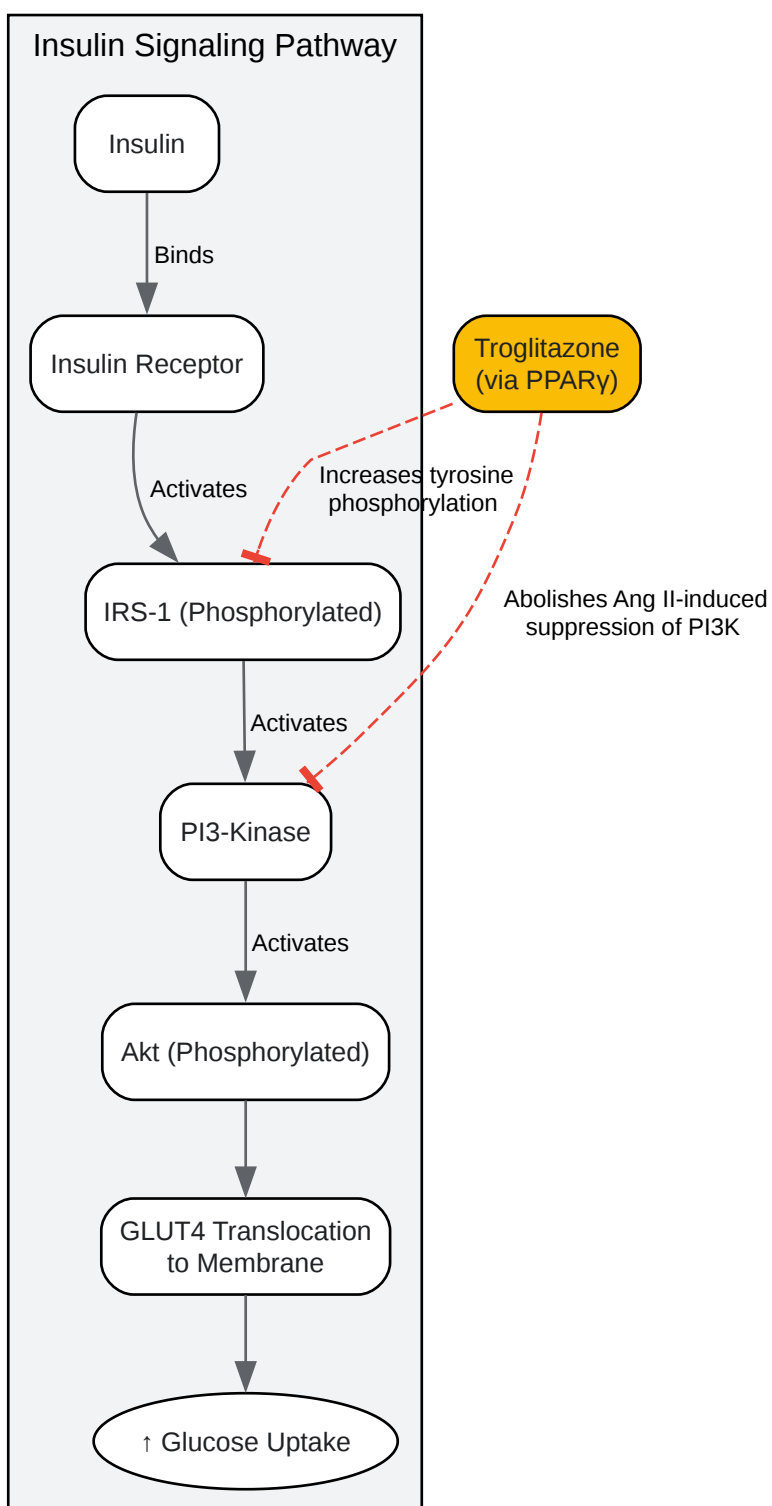
## Mechanism of Action: PPAR $\gamma$ Agonism

The primary mechanism of action for **troglitazone**, and all thiazolidinediones, is the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[1] **Troglitazone** is a potent and selective agonist for PPAR $\gamma$ , with significantly lower activity towards PPAR $\alpha$  and no activity at PPAR $\delta$ . [4][10][13]

PPAR $\gamma$  is a nuclear receptor that, upon activation by a ligand like **troglitazone**, forms a heterodimer with the Retinoid X Receptor (RXR).[14] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[14] This binding regulates the transcription of numerous genes involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity.[5][14]







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